(4-Vinylphenyl)methanol
Overview
Description
(4-Vinylphenyl)methanol is a chemical compound that is part of a broader class of organic molecules where a vinyl group is attached to a phenyl ring which is further connected to a methanol moiety. This structure is significant in various chemical reactions and is often used as an intermediate in the synthesis of more complex molecules, including polymers and liquid crystal compounds.
Synthesis Analysis
The synthesis of compounds related to (4-Vinylphenyl)methanol involves multiple steps, including Grignard reactions, dehydration, hydrogenation, and Wittig reactions, among others. For instance, trans-4-(4'-methylphenyl)cyclohexylmethanol, a compound with a similar structure, was synthesized using a sequence of reactions starting from 1-bromo-4-methylbenzene, indicating the complexity and versatility of synthetic routes for such molecules . An improved synthesis method for a related compound, (4-ethenylphenyl)diphenyl methanol, has also been reported, which is used in the preparation of trityl functionalized polystyrene resins .
Molecular Structure Analysis
The molecular structure of compounds similar to (4-Vinylphenyl)methanol has been studied using various spectroscopic methods and quantum-chemical calculations. For example, the structure of the phenyl vinyl ether–methanol complex was investigated to understand the noncovalent interactions, revealing a preference for hydrogen bonding over π-docking motifs . Additionally, the structure and reactivity of vinylcyclopropane radical cations, which are structurally related to (4-Vinylphenyl)methanol, were probed using ab initio calculations, showing the presence of two minima with Cs symmetry .
Chemical Reactions Analysis
Chemical reactions involving (4-Vinylphenyl)methanol derivatives are diverse. The electron-transfer photochemistry of vinylcyclopropane derivatives leads to ring-opened products through nucleophilic attack, demonstrating the reactivity of such compounds under radical cationic conditions . Moreover, the anodic oxidation of 4-phenylphenol in methanol results in the formation of methoxy-phenylcyclohexadienones, highlighting the potential for carbon-carbon bond-forming reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-Vinylphenyl)methanol and its derivatives are influenced by the functional groups present in the molecule. For instance, the catalytic properties of 4-vinylpyridine-methyl vinyl ketone copolymer complexes, which contain structural elements similar to (4-Vinylphenyl)methanol, are affected by the content of coordination bonds to rhodium, impacting both reactivity and thermal stability . These properties are crucial for their application in catalysis, such as in the methanol carbonylation to produce acetic acid .
Scientific Research Applications
Application Summary
“(4-Vinylphenyl)methanol” is used in the synthesis of functional polymers via a combination of atom transfer radical polymerization and hydrosilation . Specifically, it is copolymerized with methyl methacrylate (MMA) to create a new type of polymer .
Methods of Application
The process involves copolymerizing methyl methacrylate (MMA) with (4-vinylphenyl)dimethylsilane (VPDS) in toluene via atom transfer radical polymerization (ATRP) . The presence of a silyl hydride bond is confirmed using MALDI-ToF, NMR, and IR spectra . The copolymer’s ability to undergo a hydrosilation reaction is confirmed by reacting it with allyl alcohol .
Results and Outcomes
The expected molecular weight increase of the final polymer after functionalization was in agreement with the observed molecular weight . This method can be used to control both the type and quantity of functionalization by varying the amount of VPDS in the monomer feed .
Synthesis of (4-Vinylphenyl)methanol
Application Summary
“(4-Vinylphenyl)methanol” can be synthesized from methyl 4-vinylbenzoate . This synthesis process could be used in various fields of chemistry where “(4-Vinylphenyl)methanol” is required as a reactant .
Methods of Application
Under nitrogen protection, the raw materials methyl 4-vinylbenzoate (1 mmol) and pinacolborane (2.5 mmol) are added. The catalyst LiOtBu (0.05mol) and the solvent tetrahydrofuran (1.0mL) are reacted at 100°C for 24h. Subsequently, 2 mol/L NaOH/MeOH solution (i.e., 2 mol of sodium hydroxide per liter of methanol) is added, and the mixture is stirred at room temperature overnight .
Results and Outcomes
The product separation yield of this synthesis process is 82% .
Material Safety and Handling
Application Summary
“(4-Vinylphenyl)methanol” is a chemical compound with the CAS Number: 1074-61-9 . It is used in various fields of chemistry and its safety and handling procedures are crucial for laboratory and industrial applications .
Results and Outcomes
Proper handling and storage of “(4-Vinylphenyl)methanol” can prevent accidents and ensure safety in the laboratory or industrial setting .
Safety And Hazards
The safety information for (4-Vinylphenyl)methanol indicates that it should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
(4-ethenylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-8-3-5-9(7-10)6-4-8/h2-6,10H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLECMSNCZUMKLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370612 | |
Record name | (4-Vinylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Vinylphenyl)methanol | |
CAS RN |
1074-61-9 | |
Record name | 4-Vinylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Vinylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-VINYLBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BHO7I62RA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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